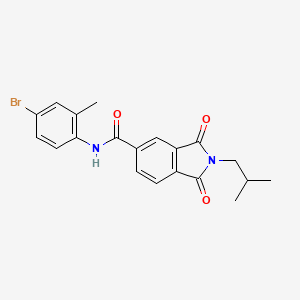
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD7389, is a small molecule inhibitor that has been developed for potential use in cancer research. This compound has been shown to have promising results in preclinical studies, and could potentially be used as a tool for understanding the mechanisms of cancer development and progression.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves its ability to bind to the bromodomain of BRD4, which is a critical component of the transcriptional machinery in cancer cells. By binding to this domain, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide prevents the recruitment of BRD4 to chromatin, which in turn inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. In addition, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have minimal toxicity in normal cells, which suggests that it may be a relatively safe compound for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the bromodomain of BRD4, which makes it a useful tool for studying the role of this transcription factor in cancer development and progression. In addition, the compound has been shown to have minimal toxicity in normal cells, which makes it a relatively safe compound for use in laboratory experiments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency, which means that higher concentrations of the compound may be required to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One possibility is to explore its potential as a therapeutic agent for the treatment of cancer. Another possibility is to use the compound as a tool for understanding the mechanisms of cancer development and progression, particularly with regards to the role of BRD4 in these processes. Finally, further research could be done to optimize the synthesis and potency of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, in order to make it a more effective tool for cancer research.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been primarily developed for use in cancer research, and has been shown to have promising results in preclinical studies. Specifically, this compound has been shown to inhibit the activity of the transcription factor BRD4, which plays a critical role in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumors in animal models.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11(2)10-23-19(25)15-6-4-13(9-16(15)20(23)26)18(24)22-17-7-5-14(21)8-12(17)3/h4-9,11H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBRGROXNGEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(diethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570207.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B3570214.png)
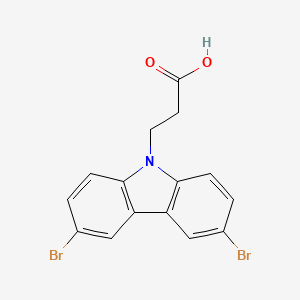
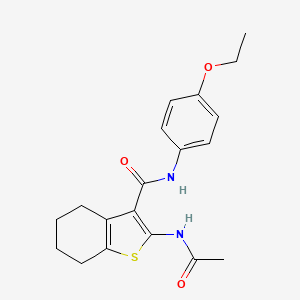
![2-(4-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3570249.png)
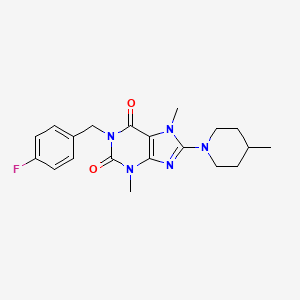
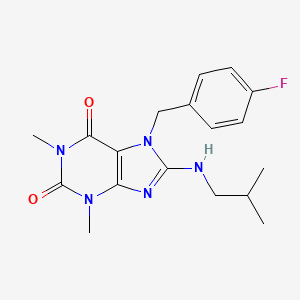
![6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570274.png)
![2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3570283.png)
![6-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570287.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570302.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570308.png)